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Compound of Interest

Compound Name: G-1

Cat. No.: B1239475 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
G-1 (also known as LNS 8801) is a potent and selective G protein-coupled estrogen receptor

(GPER) agonist with a Ki of 11 nM.[1][2][3] It is a valuable tool for studying GPER signaling and

has potential therapeutic applications.[4][5][6] Understanding the solubility and stability of G-1
is critical for its effective use in in vitro and in vivo research. These application notes provide a

summary of known solubility data, and standardized protocols for determining solubility and

stability.

G-1 Compound Profile
Property Value

IUPAC Name

1-[4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-

tetrahydro-3H-cyclopenta[c]quinolin-8-

yl]ethanone

Molecular Formula C21H18BrNO3

Molecular Weight 412.28 g/mol

CAS Number 881639-98-1
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The solubility of a compound is a critical parameter for the design of both in vitro and in vivo

experiments. G-1 is a lipophilic molecule, which is reflected in its solubility profile.[4]

Quantitative Solubility Data
The following table summarizes the known solubility of G-1 in various solvents. It is important to

note that moisture-absorbing DMSO can reduce solubility, and the use of fresh DMSO is

recommended.[1] For certain solvents, sonication may be necessary to achieve maximum

solubility.[7]

Solvent Concentration Notes

DMSO Up to 100 mM

A stock solution of 82 mg/mL

(198.89 mM) has been

reported.[1] Another source

indicates solubility at 50

mg/mL (121.28 mM).[7]

Water Insoluble (< 0.1 mg/mL)[1][7]

Ethanol Insoluble[1]

Saline Insoluble
Requires co-solvents for

aqueous formulations.

Co-solvent (for in vivo use) ≥ 2.5 mg/mL (6.06 mM)

A common formulation is 10%

DMSO, 40% PEG300, 5%

Tween-80, and 45% Saline.[3]

Co-solvent (for in vivo use) ≥ 5 mg/mL

A formulation of 50 μL of 100

mg/mL DMSO stock, 400 μL

PEG300, 50 μL Tween-80, and

500 μL ddH2O has been

described.[1][2]

Part 2: Stability of G-1
The stability of G-1 is crucial for ensuring the reproducibility of experimental results. Proper

storage is essential to prevent degradation.
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Storage and Stability Recommendations
Solid Form: Store at -20°C for up to 3 years.[7]

In Solvent: Store stock solutions at -80°C for up to 1 year.[7]

While detailed stability studies for G-1 in various conditions are not widely published, the

recommended storage conditions suggest that the compound is stable when protected from

heat and light. For in vivo formulations in aqueous co-solvents, it is recommended to use the

solution immediately after preparation.[1][2]

Part 3: Experimental Protocols
The following are generalized protocols for determining the solubility and stability of a research

compound like G-1.

Protocol 1: Determination of G-1 Solubility
This protocol outlines a method for determining the thermodynamic solubility of G-1 in various

solvents.

Materials:

G-1 compound (solid)

Selected solvents (e.g., DMSO, ethanol, water, PBS)

Vortex mixer

Thermomixer or shaking incubator

Centrifuge

HPLC system with a suitable column and detector

Procedure:

Preparation of Supersaturated Solutions: Add an excess amount of solid G-1 to a known

volume of each solvent in separate vials.
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Equilibration: Tightly cap the vials and place them in a thermomixer or shaking incubator set

at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

Separation of Undissolved Solid: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15

minutes to pellet the undissolved solid.

Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the

pellet.

Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear

range of the analytical method.

Quantification: Analyze the diluted samples by a validated HPLC method to determine the

concentration of G-1.

Calculation: Calculate the solubility in each solvent based on the measured concentration

and the dilution factor.

Protocol 2: Stability Assessment of G-1 in Solution
This protocol describes a method to evaluate the stability of G-1 in a chosen solvent over time

at different temperatures.

Materials:

G-1 stock solution in a selected solvent (e.g., DMSO)

Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)

HPLC system

Procedure:

Sample Preparation: Prepare multiple aliquots of the G-1 stock solution in sealed, light-

protected vials.

Time Point Zero (T0): Immediately analyze one aliquot to determine the initial concentration.
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Incubation: Place the remaining aliquots at the different temperature conditions.

Sample Collection at Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48

hours), remove one aliquot from each temperature condition.

Analysis: Analyze each sample by HPLC to determine the concentration of G-1.

Data Analysis: Compare the concentration of G-1 at each time point and temperature to the

T0 concentration. Calculate the percentage of G-1 remaining. A compound is often

considered stable if >90% of the initial concentration remains.

Part 4: Visualized Workflows and Pathways
GPER Signaling Pathway
G-1 acts as an agonist for the G protein-coupled estrogen receptor (GPER), initiating

downstream signaling cascades. This can lead to various cellular responses, including the

modulation of gene expression and cell proliferation.[8]
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Caption: G-1 mediated GPER signaling pathway.
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The following diagram illustrates a logical workflow for assessing the solubility and stability of a

compound like G-1.

Start: Compound G-1

Protocol 1: Solubility Determination Protocol 2: Stability Assessment

HPLC Analysis
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Solubility & Stability Profile
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Caption: Workflow for G-1 solubility and stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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